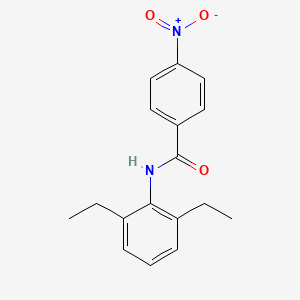

N-(2,6-diethylphenyl)-4-nitrobenzamide

Description

N-(2,6-Diethylphenyl)-4-nitrobenzamide is a benzamide derivative characterized by a nitro group at the para position of the benzamide ring and diethyl substituents on the ortho positions of the phenylamine moiety.

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-3-12-6-5-7-13(4-2)16(12)18-17(20)14-8-10-15(11-9-14)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOFPFHPYVYMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-4-nitrobenzamide typically involves the reaction of 2,6-diethylaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial production include dichloromethane, toluene, and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 2,6-diethylphenyl-4-aminobenzamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Hydrolysis: 2,6-diethylaniline and 4-nitrobenzoic acid.

Scientific Research Applications

N-(2,6-diethylphenyl)-4-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogues in Anticonvulsant Studies

Key analogues with documented anticonvulsant activity include:

| Compound Name | Substituents (R1, R2) | ED50 (MES Test, µM/kg) | TD50 (µM/kg) | Protective Index (PI) |

|---|---|---|---|---|

| N-(2,6-Dimethylphenyl)-4-nitrobenzamide | Methyl, Methyl | 31.8 | 166.9 | 5.2 |

| N-(2-Chloro-6-methylphenyl)-4-nitrobenzamide | Chloro, Methyl | 90.3 | 1,068 | 11.8 |

| N-(2,6-Diethylphenyl)-4-nitrobenzamide | Ethyl, Ethyl | Data not reported | N/A | Inferred |

Key Observations :

- Potency vs. Toxicity : The dimethyl analogue (ED50 = 31.8 µM/kg) exhibits higher potency in the maximal electroshock (MES) test than the chloro-methyl derivative (ED50 = 90.3 µM/kg). However, the latter’s significantly higher TD50 (1,068 µM/kg) results in a superior protective index (PI = 11.8), suggesting a wider therapeutic window .

- Diethyl Substituent Impact : The diethyl groups in the target compound likely reduce potency compared to dimethyl analogues due to increased steric hindrance, which may impede receptor binding. However, enhanced lipophilicity could improve bioavailability and duration of action .

Substituent Effects on Pharmacological Properties

- Electron-Withdrawing Groups: The nitro group at the benzamide’s para position is critical for anticonvulsant activity, as seen in analogues like N-(4-Methoxy-2-nitrophenyl)acetamide ().

- Halogen Substitution : The chloro group in N-(2-Chloro-6-methylphenyl)-4-nitrobenzamide improves PI by reducing neurotoxicity, possibly through altered metabolic pathways or reduced off-target binding .

- Bulkier Alkyl Chains: Diethyl substituents (vs. This trade-off requires further experimental validation .

Comparison with Non-Anticonvulsant Analogues

- N-(2,6-Dichloro-4-nitrophenyl)-4-methanesulfonylbenzamide (): Incorporates a methanesulfonyl group, which enhances solubility but may introduce hepatotoxicity risks. The dichloro-nitro substitution pattern differs from the diethyl-nitro structure, highlighting divergent therapeutic applications (e.g., anti-inflammatory vs. anticonvulsant) .

- The sulfamoyl moiety introduces hydrogen-bonding capacity absent in the diethylphenyl analogue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.